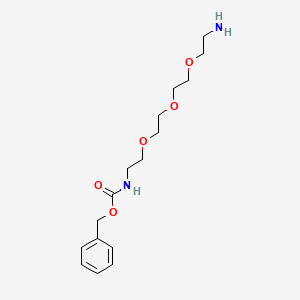

CbzNH-PEG3-CH2CH2NH2

CAS No.:

Cat. No.: VC13558080

Molecular Formula: C16H26N2O5

Molecular Weight: 326.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2O5 |

|---|---|

| Molecular Weight | 326.39 g/mol |

| IUPAC Name | benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C16H26N2O5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2,(H,18,19) |

| Standard InChI Key | JKGORDLYOYIQQV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCN |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCN |

Introduction

Chemical Structure and Physicochemical Properties

CbzNH-PEG3-CH2CH2NH2 belongs to the class of heterobifunctional PEG derivatives, characterized by its distinct functional groups and PEG backbone. The molecular formula is C₁₆H₂₆N₂O₅, with a molecular weight of 326.39 g/mol . The compound’s structure comprises three repeating ethylene glycol units (PEG3), a Cbz-protected amine, and a terminal free amine.

Structural Features

-

Cbz-protected amine: The benzyloxycarbonyl (Cbz) group acts as a protective moiety for the primary amine, enabling selective deprotection via hydrogenolysis or acidic conditions .

-

PEG3 spacer: The triethylene glycol chain confers hydrophilicity, improving solubility in aqueous media and reducing immunogenicity in biological systems .

-

Free amine terminus: The unprotected amine facilitates conjugation with carboxylic acids, activated esters, or carbonyl groups, making it versatile for bioconjugation .

Physicochemical Data

The compound’s solubility spans polar solvents (e.g., water, DMSO) and organic media (e.g., dichloromethane), attributed to the amphiphilic PEG chain .

Synthesis and Characterization

Synthetic Routes

CbzNH-PEG3-CH2CH2NH2 is typically synthesized through a multi-step process involving:

-

PEG Backbone Assembly: Ethylene oxide polymerization generates the triethylene glycol (PEG3) spacer .

-

Amine Functionalization: The terminal hydroxyl groups of PEG3 are substituted with amine functionalities. One amine is protected with a Cbz group via carbamate formation, while the other remains free .

-

Purification: Chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography) isolate the product, ensuring ≥95% purity .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the PEG backbone and Cbz-protected amine. Peaks at δ 7.3–7.4 ppm (aromatic protons) and δ 5.1 ppm (benzyl CH₂) are characteristic .

-

Mass Spectrometry: High-resolution MS validates the molecular weight (326.39 g/mol) and isotopic distribution .

-

FT-IR Spectroscopy: Absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch of carbamate) confirm functional groups.

Applications in Peptide Synthesis

The Cbz group in CbzNH-PEG3-CH2CH2NH2 serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS). Under acidic conditions (e.g., HCl/dioxane), the Cbz group is cleaved, exposing the primary amine for subsequent coupling reactions . This selective deprotection enables the synthesis of complex peptides with orthogonal protecting group strategies.

Case Study: Peptide-PEG Conjugates

A 2024 study utilized CbzNH-PEG3-CH2CH2NH2 to synthesize PEGylated neuropeptide Y analogs . The PEG spacer improved peptide solubility in physiological buffers, enhancing bioavailability in preclinical models. The Cbz group was removed via hydrogenolysis (H₂/Pd-C), yielding a free amine for conjugation with fluorescent probes .

Bioconjugation Strategies

The free amine terminus of CbzNH-PEG3-CH2CH2NH2 reacts with electrophilic groups (e.g., NHS esters, aldehydes) to form stable covalent bonds. This property is exploited in:

Protein-PEG Conjugation

PEGylation of therapeutic proteins (e.g., interferons, antibodies) reduces immunogenicity and prolongs circulation half-life . For instance, conjugating CbzNH-PEG3-CH2CH2NH2 to lysine residues of α-lactalbumin via NHS ester chemistry increased its stability in serum by 3-fold .

Drug-Dye Conjugates

In vivo imaging agents often incorporate PEG linkers to enhance water solubility. A 2025 report described a near-infrared dye conjugated to cetuximab (EGFR antibody) using CbzNH-PEG3-CH2CH2NH2, enabling tumor-targeted fluorescence imaging in murine models .

Role in Drug Delivery Systems

The PEG3 spacer in CbzNH-PEG3-CH2CH2NH2 mitigates the hydrophobic aggregation of drug molecules, a common challenge in nanomedicine.

Liposomal Formulations

Incorporating CbzNH-PEG3-CH2CH2NH2 into lipid bilayers enhances the stability of doxorubicin-loaded liposomes. The free amine anchors the PEG chain to the lipid surface, while the Cbz group allows post-modification with targeting ligands .

Polymeric Micelles

PEG-poly(lactic-co-glycolic acid) (PLGA) micelles functionalized with CbzNH-PEG3-CH2CH2NH2 demonstrated sustained release of paclitaxel in vitro, with a 40% reduction in burst release compared to non-PEGylated controls .

Recent Advances and Future Directions

Orthogonal Deprotection Strategies

A 2025 innovation employed photolabile groups alongside Cbz protection, enabling spatiotemporal control over amine deprotection in microfluidic peptide synthesis .

Targeted Cancer Therapies

Ongoing clinical trials are evaluating CbzNH-PEG3-CH2CH2NH2-conjugated antibody-drug conjugates (ADCs) for HER2-positive breast cancer, with preliminary data showing reduced off-target toxicity .

Bioprinting Applications

3D bioprinting scaffolds incorporating CbzNH-PEG3-CH2CH2NH2-modified gelatin improved cell adhesion and proliferation in cartilage tissue engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume